![molecular formula C6H8O2 B14239065 3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- CAS No. 208344-94-9](/img/structure/B14239065.png)
3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxabicyclo[310]hexan-2-one, 6-methyl-, (1R,5S,6R)- is a bicyclic organic compound with a unique structure that includes an oxygen atom in the ring This compound is known for its high ring strain, which makes it a valuable intermediate in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of efficient synthetic routes that can be scaled up for industrial applications. The high ring strain and unique structure of this compound make it a valuable target for industrial synthesis, particularly in the production of bioactive compounds and pharmaceuticals.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield various reduced forms. Substitution reactions can result in a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- has several scientific research applications, including:
Biology: The compound’s unique structure and reactivity make it a valuable tool for studying biological processes and developing new bioactive compounds.
Industry: The compound’s high ring strain and reactivity make it useful in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- involves its interaction with specific molecular targets and pathways. The compound’s high ring strain and unique structure allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. The exact molecular targets and pathways involved depend on the specific application and the reactions being studied.
Vergleich Mit ähnlichen Verbindungen
3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- can be compared with other similar compounds, such as:
8-Oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different ring sizes and substituents.
11-Oxatricyclo[5.3.1.0]undecane:
The uniqueness of 3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- lies in its specific ring structure and the presence of an oxygen atom in the ring, which imparts unique reactivity and makes it a valuable intermediate in various chemical reactions.
Eigenschaften
CAS-Nummer |
208344-94-9 |
|---|---|
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
(1R,5S,6R)-6-methyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C6H8O2/c1-3-4-2-8-6(7)5(3)4/h3-5H,2H2,1H3/t3-,4+,5-/m1/s1 |
InChI-Schlüssel |
ODZSNSOKRZBPDY-MROZADKFSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]2[C@@H]1C(=O)OC2 |
Kanonische SMILES |
CC1C2C1C(=O)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


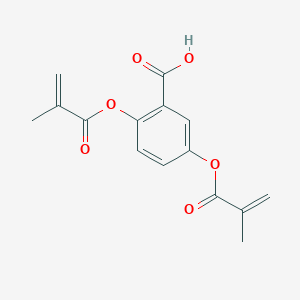

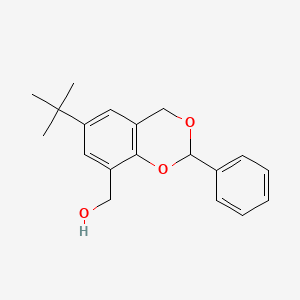
![3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine](/img/structure/B14238993.png)
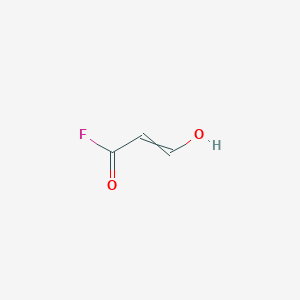

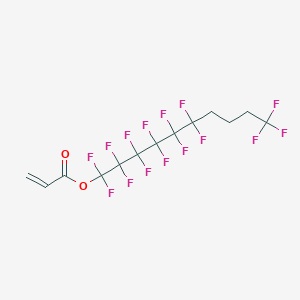
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239033.png)
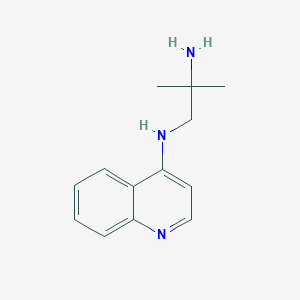
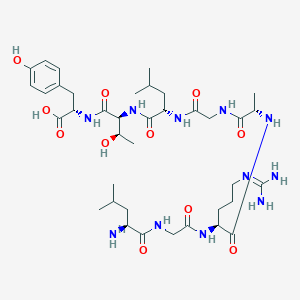
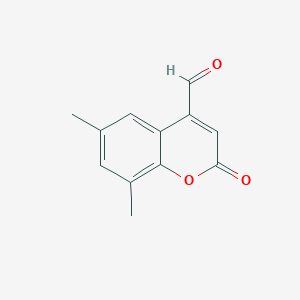


![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
